1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a complex organic compound with a molecular formula of C21H21NO4. This compound is notable for its unique structure, which includes a cyclobutane ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a hydroxymethyl group. It is primarily used in research settings, particularly in the fields of organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the hydroxymethyl group: This step often involves a hydroxylation reaction.
Attachment of the fluorenylmethoxycarbonyl group: This is usually done through a nucleophilic substitution reaction where the Fmoc group is introduced to the amine group on the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the Fmoc protecting group.
Substitution: The Fmoc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of the deprotected amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions to occur at other functional sites. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid
- (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutane-1-carboxylic acid
Uniqueness
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific research applications where selective reactivity is required.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-11-13-9-21(10-13,19(24)25)22-20(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAPAFYSGBCRAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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